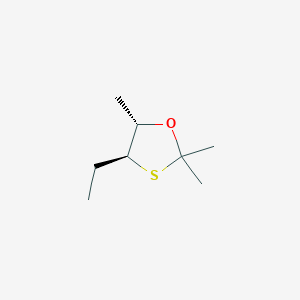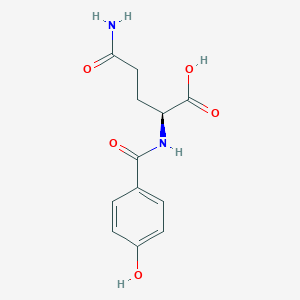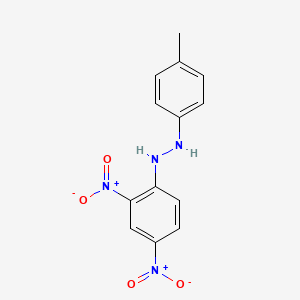![molecular formula C16H16OSe B14475708 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran CAS No. 66558-12-1](/img/structure/B14475708.png)
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran is an organoselenium compound that features a benzopyran ring system with a phenylselanyl group attached to the methyl position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 2-allylphenols with phenylselanyl bromide in the presence of a base. The reaction proceeds through an oxyselenocyclization mechanism, where the phenylselanyl group is introduced to the allylphenol, forming the desired benzopyran structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the phenylselanyl group can yield the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, thereby influencing cellular oxidative stress levels. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Phenylselanyl)uracil: Another selenium-containing compound with potential antiviral properties.
Phenylselenenyl bromide: Used in similar synthetic applications to introduce selenium into organic molecules.
2-Phenyl-3-(phenylselanyl)benzofuran: Studied for its antidepressant-like effects through the glutamatergic pathway.
Uniqueness
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran is unique due to its benzopyran core structure combined with a phenylselanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
66558-12-1 |
|---|---|
Molekularformel |
C16H16OSe |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
2-(phenylselanylmethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16OSe/c1-2-7-15(8-3-1)18-12-14-11-10-13-6-4-5-9-16(13)17-14/h1-9,14H,10-12H2 |
InChI-Schlüssel |
MFEACGGWESAXDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2OC1C[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


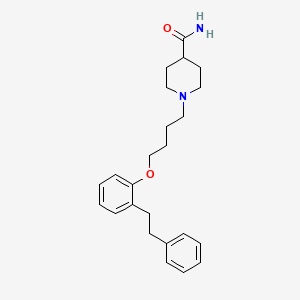

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

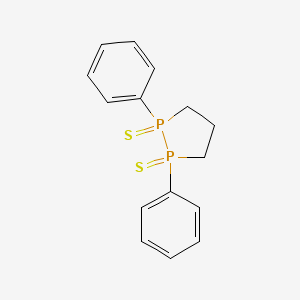
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
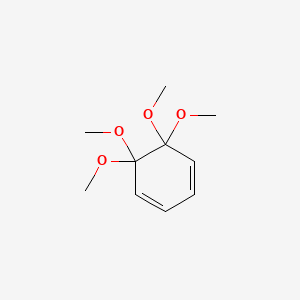

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)

